Methanesulfonic acid; mitoquinone cation

Description

Significance of Mitochondrial Dysfunction in Cellular Pathophysiology

Mitochondrial dysfunction is a critical factor in the onset and progression of a wide array of human diseases. nih.govnih.govjneurosci.orgahajournals.orgfrontiersin.org These organelles are central to cellular metabolism, generating the bulk of the cell's energy currency, adenosine (B11128) triphosphate (ATP), through oxidative phosphorylation. frontiersin.orgnih.gov However, this vital process also generates reactive oxygen species (ROS) as a natural byproduct. worldofmolecules.com Under normal conditions, a delicate balance is maintained between ROS production and the cell's antioxidant defense systems.

When this equilibrium is disrupted, a state of oxidative stress ensues, leading to damage of cellular components, including lipids, proteins, and even the mitochondrial DNA (mtDNA) itself. nih.govahajournals.org This damage can impair the function of the mitochondrial respiratory chain, further increasing ROS production in a vicious cycle. nih.govresearchgate.net The consequences of mitochondrial dysfunction are far-reaching, contributing to cellular damage, activating cell death pathways like apoptosis, and fueling inflammation. nih.govjneurosci.org This cellular pathology is a common thread in numerous chronic conditions, including cardiovascular diseases, neurodegenerative disorders, metabolic syndrome, and even the aging process itself. frontiersin.orgnih.govnih.govnih.gov

Evolution of Mitochondria-Targeted Compounds: A Research Perspective

The realization that mitochondrial oxidative damage is a key driver of many diseases spurred the development of antioxidant therapies. However, conventional antioxidants often lack the ability to specifically accumulate within mitochondria, limiting their efficacy. researchgate.net This led to the evolution of a new class of drugs: mitochondria-targeted antioxidants (MTAs). nih.gov

The primary strategy for targeting mitochondria involves the use of a lipophilic cation, most notably the triphenylphosphonium (TPP) cation. nih.govresearchgate.netresearchgate.net Due to the significant negative membrane potential across the inner mitochondrial membrane, these positively charged molecules are drawn into and accumulate within the mitochondrial matrix, sometimes by several hundred-fold. mdpi.com By attaching an antioxidant moiety to this TPP cation, researchers could deliver the therapeutic agent directly to the site of ROS production. This targeted approach significantly enhances the antioxidant's effectiveness compared to its untargeted counterparts. researchgate.netresearchgate.net Over the past few decades, a variety of MTAs have been developed and studied, representing a significant step forward in the quest to combat mitochondrial dysfunction. nih.govnih.govresearchgate.net

Positioning of Methanesulfonic Acid; Mitoquinone (B1252181) Cation (MitoQ) within Mitochondrial Research

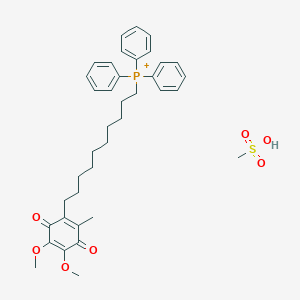

Within the landscape of mitochondria-targeted research, Methanesulfonic acid; mitoquinone cation, widely known as MitoQ, has emerged as a prominent and extensively studied compound. researchgate.netresearchgate.net MitoQ is a synthetically modified version of the endogenous antioxidant Coenzyme Q10 (CoQ10). researchgate.net It consists of a ubiquinone moiety, the active antioxidant part of CoQ10, attached to a TPP cation via a ten-carbon alkyl chain. researchgate.netresearchgate.net

This unique structure allows MitoQ to be orally bioavailable and to selectively concentrate within mitochondria. worldofmolecules.comresearchgate.net Once inside, the ubiquinone portion is reduced to its active antioxidant form, ubiquinol (B23937), by Complex II of the electron transport chain. worldofmolecules.comresearchgate.net This allows it to effectively scavenge ROS, protecting mitochondria from oxidative damage. researchgate.net Due to its targeted delivery and potent antioxidant activity, MitoQ has become a valuable tool for researchers investigating the role of mitochondrial oxidative stress in various diseases and a promising candidate for therapeutic intervention. frontiersin.orgnih.govresearchgate.net

Properties

Molecular Formula |

C38H48O7PS+ |

|---|---|

Molecular Weight |

679.8 g/mol |

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonic acid |

InChI |

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1; |

InChI Key |

GVZFUVXPTPGOQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |

Origin of Product |

United States |

Mechanisms of Action of Methanesulfonic Acid; Mitoquinone Cation at the Cellular and Subcellular Level

Mitochondrial Accumulation and Specificity

The defining characteristic of MitoQ is its ability to selectively accumulate within mitochondria at concentrations significantly higher than in other cellular compartments. drugbank.com This specificity is a direct result of its chemical design, which overcomes the difficulty conventional antioxidants face in traversing the mitochondrial membranes. nih.gov

The core of MitoQ's mitochondrial targeting strategy lies in the covalent attachment of a lipophilic triphenylphosphonium (TPP+) cation to a ubiquinone moiety via a ten-carbon aliphatic chain. nih.govdrugbank.comnih.gov The TPP+ component is critical for this targeting for several key reasons:

Lipophilicity and Cationic Nature : The TPP+ group is both lipid-soluble (lipophilic) and positively charged (cationic). nih.govnih.gov This dual nature allows it to readily pass through cellular membranes and subsequently be drawn towards the highly negative environment within the mitochondria. drugbank.com

Biological Stability : The TPP+ moiety demonstrates significant stability within biological systems and has low chemical reactivity towards cellular components, ensuring the integrity of the molecule as it transits to its target. nih.gov

Targeted Delivery : This TPP+ "vehicle" effectively transports the antioxidant "cargo" (the ubiquinone moiety) to its intended site of action. drugbank.comnih.gov This targeted approach has led to the development of numerous TPP+-conjugated molecules for mitochondrial delivery. nih.gov

The accumulation of MitoQ within mitochondria is fundamentally driven by the electrochemical gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm). nih.govyoutube.com

Electrochemical Driving Force : The process of oxidative phosphorylation pumps protons out of the mitochondrial matrix, creating a substantial negative membrane potential, typically between -150 and -180 millivolts (mV), across the inner membrane. nih.govyoutube.com

Electrophoretic Accumulation : The strong negative charge of the mitochondrial interior acts as an electrophoretic magnet for the positively charged TPP+ cation of the MitoQ molecule. nih.govdrugbank.com

Concentration Gradient : This process drives the extensive accumulation of MitoQ inside the mitochondria, achieving concentrations that can be up to 1,000-fold higher than those in the cytoplasm. drugbank.com This massive concentration differential is key to its efficacy, allowing the antioxidant component to be present at high levels precisely where mitochondrial oxidative stress originates. A sustained decrease in the mitochondrial membrane potential can, therefore, reduce the uptake and accumulation of the compound. elsevierpure.comnih.gov

| Component/Factor | Role | Outcome | Reference |

|---|---|---|---|

| Triphenylphosphonium (TPP+) Moiety | Provides positive charge and lipophilicity. | Enables passage through cell membranes and acts as a mitochondrial targeting signal. | nih.govdrugbank.comnih.gov |

| Mitochondrial Membrane Potential (ΔΨm) | Large negative potential (-150 to -180 mV) inside mitochondria. | Drives the massive, electrophoretic accumulation of the positively charged MitoQ molecule into the mitochondrial matrix. | nih.govdrugbank.com |

Redox Modulation and Reactive Oxygen Species (ROS) Interactions

Once concentrated within the mitochondria, MitoQ actively participates in the modulation of the local redox environment. Its primary role is that of an antioxidant, but its interactions can be more complex, sometimes resulting in pro-oxidant effects depending on the cellular context.

MitoQ was designed to protect mitochondria from oxidative damage by neutralizing harmful reactive oxygen species (ROS).

Activation : Upon entering the mitochondrion, the ubiquinone portion of MitoQ is reduced by components of the electron transport chain, primarily Complex II, to its active antioxidant ubiquinol (B23937) form. nih.gov

Antioxidant Activity : In its reduced state, MitoQ acts as a potent chain-breaking antioxidant. mdpi.com It effectively scavenges ROS, particularly superoxide (B77818) radicals, and inhibits lipid peroxidation, thereby protecting mitochondrial membranes and DNA from oxidative damage. drugbank.comnih.govnih.gov Studies have demonstrated that MitoQ treatment significantly reduces ROS production and protects cells against various oxidative insults. elsevierpure.comnih.gov

Despite its primary function as an antioxidant, research indicates that MitoQ can exhibit pro-oxidant effects under specific conditions. nih.gov This biphasic behavior is often dependent on concentration and the existing redox state of the cell.

High Concentrations : At higher concentrations, MitoQ has been reported to have pro-oxidant properties and can induce mitochondrial depolarization. nih.govnih.gov

Contextual Effects : The effect of MitoQ can depend on the state of the mitochondrial respiratory chain. In cells with an intact and functioning respiratory chain, MitoQ can slightly increase the basal production of superoxide. researchgate.net In contrast, its antioxidant capabilities are most pronounced when the electron transport chain is already compromised and generating excess ROS, for instance, due to inhibition of Complex I. researchgate.net One study in aged mice found that long-term treatment with MitoQ led to an increase in mitochondrial superoxide production and tended to increase protein carbonylation, a marker of oxidative damage. nih.gov

MitoQ's interaction with the mitochondrial electron transport chain (ETC) is multifaceted. It relies on the ETC for its reduction to an active antioxidant, but it can also influence the function of the ETC complexes.

Differential Substrate Activity : Research shows that MitoQ is an effective substrate for reduction by Complex II but is a poor substrate for Complex I and Complex III. nih.govmdpi.com

Steric Hindrance : The proposed reason for its poor interaction with Complexes I and III is steric hindrance from the bulky TPP+ moiety. nih.gov Molecular modeling suggests that the TPP+ group, positioned near the membrane surface, prevents the ubiquinone tail from accessing the deeply buried active sites of these complexes. nih.gov This property distinguishes it from the endogenous Coenzyme Q10, which can freely donate electrons to Complex III. mdpi.com

Inhibitory Effects : By accepting electrons from Complexes I and II but failing to pass them to Complex III, MitoQ can act as a chain-breaking antioxidant rather than an electron shuttle. mdpi.com In some preclinical cancer models, MitoQ treatment was observed to repress the expression of ETC Complexes I, II, and III. mdpi.com

| ETC Complex | Interaction with Mitoquinone | Mechanism/Reason | Reference |

|---|---|---|---|

| Complex I | Poor substrate; can inhibit expression. | Steric hindrance from the TPP+ moiety prevents access to the active site. | nih.govmdpi.com |

| Complex II | Effectively reduced to its active ubiquinol form. | The active site is accessible to MitoQ. | nih.gov |

| Complex III | Poor substrate; cannot donate electrons. | Steric hindrance from the TPP+ moiety prevents access to the active site. | nih.govmdpi.com |

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2-ARE Pathway, GSH)

MitoQ significantly influences the cell's endogenous antioxidant defenses, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and by modulating the glutathione (B108866) (GSH) system.

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Oxidative stress triggers the dissociation of this complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. nih.gov Research shows that MitoQ treatment can induce this pathway. In breast cancer cells, MitoQ causes the modification and degradation of Keap1, leading to increased Nrf2 protein levels, nuclear localization, and transcriptional activity. nih.gov This activation of Nrf2 enhances the expression of downstream antioxidant and detoxifying enzymes, such as NQO1 and HO-1. nih.govresearchgate.net Studies in chondrocytes have also confirmed that MitoQ can activate the Nrf2 antioxidant pathway, which is crucial for protecting cartilage. nih.gov This suggests that MitoQ's protective effects are mediated, at least in part, by bolstering this intrinsic antioxidant response system. nih.gov

Glutathione is the most abundant intracellular thiol antioxidant, playing a key role in detoxifying ROS and maintaining cellular redox homeostasis. nih.govmdpi.comfrontiersin.org The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a primary indicator of cellular oxidative stress. mdpi.comnih.govmdpi.com While mitochondria contain a significant concentration of GSH, they cannot synthesize it, relying on transport from the cytoplasm. nih.gov An imbalance in the mitochondrial ROS to mGSH ratio can lead to cellular dysfunction and death. nih.govnih.gov MitoQ modulates this system by influencing the enzymes that regulate glutathione metabolism. In a rat model of hepatocellular carcinoma, MitoQ administration up-regulated the expression and activity of glutathione peroxidase 1 (GPx1), an enzyme that utilizes GSH to neutralize harmful peroxides. nih.gov By enhancing the activity of key components of the glutathione system, MitoQ helps maintain the mitochondrial redox balance and protect against oxidative damage. frontiersin.orgnih.gov

Table 1: Modulation of Endogenous Antioxidant Systems by Mitoquinone Cation

Impact on Cellular Signaling Pathways

Modulation of Apoptotic Signaling Cascades (e.g., Caspases, BAX, BCL2)

Apoptosis, or programmed cell death, is a tightly regulated process critical for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This family includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. The ratio of these proteins is critical for determining cell fate. researchgate.netdovepress.com An increase in the BAX/Bcl-2 ratio promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases (caspases) that execute cell death. researchgate.netresearchgate.net

MitoQ has been shown to modulate these apoptotic signaling cascades, particularly in cancer cells. Studies on canine mammary gland tumor cells demonstrate that MitoQ treatment induces apoptosis in a dose-dependent manner. mdpi.comresearchgate.net This is accompanied by an increase in the levels of the pro-apoptotic protein BAX and a subsequent elevation in the activity of cleaved caspase-3, a key executioner caspase. mdpi.comresearchgate.net The activation of caspase-3 is a hallmark of apoptosis, leading to the cleavage of cellular proteins and DNA fragmentation. dovepress.com While MitoQ can clearly trigger apoptosis, some research indicates that in certain cell types, it may also induce other forms of cell death or growth arrest, such as autophagy. nih.gov

Table 2: Impact of Mitoquinone Cation on Apoptotic Proteins

Regulation of Inflammatory Pathways (e.g., NF-κB, NLRP3 Inflammasome)

MitoQ exerts significant regulatory effects on inflammatory pathways, largely by mitigating mitochondrial ROS, which are known activators of inflammation. The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or infection, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Mitochondrial dysfunction and the resulting ROS are recognized as key signals for NLRP3 inflammasome activation. nih.govnih.govumn.edu

By targeting and neutralizing mitochondrial ROS, MitoQ can effectively suppress the activation of the NLRP3 inflammasome. nih.gov This has been demonstrated in models of colitis and lung injury, where MitoQ treatment decreased the expression of NLRP3 and its downstream inflammatory products. nih.govfrontiersin.org

Nuclear factor-kappa B (NF-κB) is another central regulator of inflammation. biorxiv.org Mitochondrial ROS are known to be one of the stimuli that can activate the NF-κB signaling pathway. researchgate.net While direct studies on MitoQ's effect on NF-κB are varied, its ability to reduce a key upstream activator (mitochondrial ROS) suggests an indirect inhibitory role in inflammation.

Influence on Kinase Signaling (e.g., AKT, ERK, p38 MAPK, PI3K/MAPK)

MitoQ influences several critical kinase signaling pathways involved in cell growth, proliferation, and stress responses. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in various diseases. mdpi.comyoutube.comyoutube.com

The PI3K/Akt pathway is a major signaling route that promotes cell survival and growth. nih.govyoutube.com Research in canine mammary tumor cells has shown that MitoQ treatment suppresses the phosphorylation, and thus the activation, of Akt. researchgate.net This inhibition contributes to its anti-proliferative and pro-apoptotic effects.

The Mitogen-Activated Protein Kinase (MAPK) family, which includes ERK and p38 MAPK, regulates diverse cellular processes like proliferation, differentiation, and apoptosis. youtube.comnih.gov MitoQ has been found to inhibit components of this pathway. In tumor cells, MitoQ suppresses the phosphorylation of ERK1/2, which is associated with reduced proliferation. researchgate.net Furthermore, in a model of ovarian tissue damage, MitoQ was shown to protect cells by inhibiting the activation of the p38 MAPK pathway, thereby reducing apoptosis. nih.gov

Table 3: Influence of Mitoquinone Cation on Kinase Signaling

Effects on Autophagy and Mitophagy

Autophagy is a cellular degradation process where dysfunctional or unnecessary cellular components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for recycling. youtube.comwustl.edu Mitophagy is a selective form of autophagy that specifically targets damaged mitochondria for removal, a process vital for mitochondrial quality control. nih.govyoutube.com

MitoQ has been shown to be a potent modulator of both autophagy and mitophagy. In some cancer cells, MitoQ treatment leads to the formation of autophagosomes and induces autophagic cell death. nih.gov This autophagic response can be a primary mechanism for its anti-proliferative activity. nih.gov

The role of MitoQ in mitophagy is particularly significant due to its mitochondrial targeting. The best-characterized mitophagy pathway involves the proteins PINK1 and Parkin. nih.govmdpi.com On damaged mitochondria with a dissipated membrane potential, the kinase PINK1 accumulates on the outer membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol. youtube.com Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for engulfment by an autophagosome. mdpi.comnih.gov Studies in human nucleus pulposus cells have shown that MitoQ can enhance mitophagy through the PINK1/Parkin pathway, evidenced by increased levels of PINK1 and Parkin and their colocalization with mitochondrial markers. researchgate.net In chondrocytes, MitoQ was found to activate mitophagy by promoting the NRF2-Parkin axis, suggesting a crosstalk between antioxidant defense and mitochondrial quality control pathways. nih.gov

Table 4: Effects of Mitoquinone Cation on Autophagy and Mitophagy

Impact on Mitochondrial Physiology and Cellular Processes

Mitochondrial Bioenergetics and Respiration

Mitoquinone (B1252181) mesylate directly interacts with the components of the electron transport chain, leading to notable changes in mitochondrial respiration and energy production.

Mitoquinone mesylate (MitoQ) has been shown to modulate cellular energy levels by affecting adenosine (B11128) triphosphate (ATP) synthesis. Research indicates that MitoQ can lead to a decrease in ATP production. nih.gov This effect is attributed to the inhibition of respiratory chain complexes I, III, and IV, which impairs proton backflow through the ATP synthase complex. nih.gov The triphenylphosphonium (TPP) cation, which targets the molecule to the mitochondria, may itself contribute to reduced ATP generation efficiency. researchgate.netmdpi.com

In some cancer cell models, such as human breast cancer cells, the reduction in mitochondrial ATP production is compensated by a shift towards glycolysis, leading to an increase in glycolytic ATP generation. nih.gov However, in other cell types like pancreatic acinar cells, this switch is insufficient to prevent a net decrease in total cellular ATP concentrations. mdpi.com Studies in human granulosa cells under oxidative stress have shown that MitoQ can maintain aerobic respiration and enhance cellular ATP production. researchgate.netaging-us.com Conversely, in diabetic mouse models, MitoQ was found to decrease ATP levels in the kidney, which was interpreted as a potential uncoupling effect. natap.org

Table 1: Effect of Mitoquinone Mesylate on ATP Production in Different Cell Models

| Cell/Tissue Type | Experimental Condition | Effect on Mitochondrial ATP | Effect on Cellular/Total ATP | Compensatory Mechanism | Reference(s) |

| Hepatocellular Carcinoma (HepG2) | MitoQ Treatment | Decrease | Decrease | - | nih.gov |

| Human Breast Cancer (MCF7, MDA-MB-231) | MitoQ Treatment | Decrease | Maintained or Decreased | Increased Glycolysis | nih.gov |

| Pancreatic Acinar Cells | MitoQ Treatment | Decrease | Decrease | Increased Glycolysis (insufficient) | mdpi.com |

| Human Granulosa Cells | ROS-induced Stress + MitoQ | Maintained/Enhanced | Enhanced | Maintained Aerobic Respiration | researchgate.netaging-us.com |

| Human Kidney (HK-2) Cells | Hypoxia/Reoxygenation + MitoQ | Restored/Promoted | Promoted | - | nih.gov |

| Diabetic Mouse Kidney | Diabetes + MitoQ | - | Decrease | - | natap.org |

The impact of mitoquinone mesylate on the mitochondrial oxygen consumption rate (OCR) varies depending on the cell type, concentration, and experimental conditions. The OCR is a key indicator of mitochondrial respiratory activity. biorxiv.orgdojindo.com

In some studies, MitoQ has been observed to decrease oxygen consumption. nih.gov This is consistent with its ability to inhibit respiratory chain complexes. nih.gov In contrast, other research has demonstrated that mitoquinone can increase oxygen consumption in intact bovine aortic endothelial cells and in isolated mitochondria respiring on complex I substrates. plos.org Similarly, in a diabetic mouse model, MitoQ was found to increase mitochondrial OCR. natap.org

Analysis using extracellular flux analyzers provides a detailed profile of mitochondrial function. nih.gov Such studies have shown that MitoQ can induce dose-dependent reductions in ATP-linked respiration (OCRATP) while increasing proton leak. nih.gov At higher concentrations, it may enhance basal respiration but decrease maximal and spare respiratory capacity. mdpi.comnih.gov For instance, in human granulosa cells subjected to oxidative stress, MitoQ treatment recovered the reduced basal respiration, maximal respiration, and ATP production. researchgate.net However, in kidney cells, one study reported that MitoQ did not acutely lower the baseline OCR or the maximal OCR. nih.gov

Table 2: Summary of Mitoquinone Mesylate Effects on Oxygen Consumption Rate (OCR) Parameters

| OCR Parameter | Observed Effect | Experimental Context | Reference(s) |

| Basal Respiration | Increased (at high doses) or Recovered | Endothelial cells; Granulosa cells | researchgate.netnih.gov |

| ATP-Linked Respiration | Decreased | Endothelial cells; Mesangial cells | researchgate.netnih.govresearchgate.net |

| Maximal Respiration | Decreased or Recovered | Pancreatic acinar cells; Granulosa cells | mdpi.comresearchgate.net |

| Spare Respiratory Capacity | Decreased | Pancreatic acinar cells | mdpi.com |

| Proton Leak | Increased | Endothelial cells; Pancreatic acinar cells | mdpi.comnih.gov |

| Overall Oxygen Consumption | Decreased, Increased, or No Change | Varied (e.g., HepG2 cells vs. Endothelial cells) | nih.govplos.orgnih.gov |

The effect of mitoquinone mesylate on mitochondrial membrane potential (ΔΨm) is complex, with conflicting reports in the scientific literature. The mitochondrial membrane potential is the electrochemical gradient across the inner mitochondrial membrane, crucial for ATP production. nih.gov

Several studies report that MitoQ increases the mitochondrial membrane potential. nih.govnih.gov This phenomenon has been described as the formation of a "pseudo-mitochondrial membrane potential" (PMMP), where the accumulation of the positively charged MitoQ cation itself, independent of proton pumping, contributes to the measured potential. nih.gov This accumulation is driven by the negative charge inside the mitochondria. researchgate.net

Conversely, other research indicates that MitoQ can cause a decrease in mitochondrial membrane potential, or depolarization. plos.orgnih.gov This effect is often observed at higher concentrations and may be partly attributable to the triphenylphosphonium (TPP) cation moiety, which can disturb the inner mitochondrial membrane. researchgate.netplos.org In human Achilles tendon cells, MitoQ was shown to maintain mitochondrial membrane potential in the face of damage from fluoroquinolones. elsevierpure.com Similarly, it restored membrane potential in models of intervertebral disc degeneration, renal ischemia/reperfusion injury, and PM2.5-induced vascular damage. nih.govnih.govnih.gov

Mitoquinone mesylate can induce a shift in how cells utilize fuel sources for energy, a process known as metabolic reprogramming. nih.govnih.gov Research in bovine aortic endothelial cells has shown that mitoquinone promotes a switch in substrate preference, leading to an increase in glucose oxidation and a simultaneous reduction in fat oxidation. plos.org This shift occurred without significant changes in membrane potential at the effective concentrations, suggesting the effect is related to the quinone moiety's activity within the electron transport chain. plos.org

This metabolic reprogramming is also seen in other contexts. When MitoQ inhibits oxidative phosphorylation, cells may compensate by increasing glycolysis, as observed in certain cancer cell lines. mdpi.comnih.gov In a study on high-fat diet-fed rats, which models obesity, MitoQ treatment prevented the diet-induced increase in carnitine palmitoyltransferase 1A (CPT1A), a key enzyme for transporting fatty acids into the mitochondria for oxidation. nih.gov This suggests an influence on the capacity for fat oxidation. nih.gov Furthermore, in insulin-resistant skeletal muscle fibers, MitoQ treatment improved insulin-stimulated glucose transporter 4 (GLUT4) translocation to the cell surface, indicating an enhanced capacity for glucose uptake. publichealthtoxicology.com

Mitochondrial Dynamics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. youtube.com This process is regulated by a dedicated protein machinery. nih.govresearchgate.net

Mitoquinone mesylate has been found to modulate the key proteins that govern mitochondrial shape. In conditions of cellular stress, where mitochondrial dynamics are often imbalanced towards excessive fission, MitoQ can help restore equilibrium. nih.gov

Studies on human nucleus pulposus cells under compression-induced stress showed that MitoQ administration counteracted the observed changes in mitochondrial dynamics. nih.gov Specifically, it decreased the elevated expression of the primary fission protein, Dynamin-related protein 1 (Drp1), and its mitochondrial outer membrane receptors, Mitochondrial fission factor (Mff) and Fission 1 protein (Fis1). nih.govwikipedia.org MitoQ also attenuated the translocation of Drp1 from the cytoplasm to the mitochondria, a critical step for initiating fission. nih.gov

Concurrently, MitoQ treatment restored the levels of key mitochondrial fusion proteins, which were reduced by the cellular stress. nih.gov These include Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), which mediate outer mitochondrial membrane fusion, and Optic atrophy 1 (Opa1), which is responsible for inner mitochondrial membrane fusion. nih.govnih.gov Similar protective effects on mitochondrial dynamics, including the regulation of Drp1 and Mfn2, have been reported in models of PM2.5-induced vascular fibrosis and renal ischemia/reperfusion injury. nih.govnih.gov Furthermore, in human granulosa cells, MitoQ was shown to prevent excessive mitochondrial fragmentation by regulating the phosphorylation of Drp1. researchgate.netaging-us.com

Table 3: Regulation of Mitochondrial Dynamics Proteins by Mitoquinone Mesylate in Stress Models

| Protein | Function | Effect of Stress | Effect of Mitoquinone Mesylate | Cell/Tissue Model | Reference(s) |

| Drp1 | Fission | Increased Expression/Activation | Decreased Expression/Activation | Human NP cells, HAVSMCs, HK-2 cells | nih.govnih.govnih.gov |

| Fis1 | Fission | Increased Expression | Decreased Expression | Human NP cells | nih.gov |

| Mff | Fission | Increased Expression | Decreased Expression | Human NP cells | nih.gov |

| Mfn1 | Fusion | Decreased Expression | Increased/Restored Expression | Human NP cells | nih.gov |

| Mfn2 | Fusion | Decreased Expression | Increased/Restored Expression | Human NP cells, HAVSMCs, HK-2 cells | nih.govnih.govnih.gov |

| Opa1 | Fusion | Decreased Expression | Increased/Restored Expression | Human NP cells | nih.gov |

Implications for Mitochondrial Network Integrity

Mitoquinone mesylate (MitoQ) plays a significant role in preserving the structural and functional integrity of the mitochondrial network, which is crucial for cellular health. In cardiomyocytes from failing hearts, the mitochondrial network is often impaired. nih.gov Research using a pressure-overload mouse model of heart failure has shown that MitoQ can improve the integrity of cardiac mitochondrial networks and enhance the alignment between mitochondria and the sarcoplasmic reticulum. nih.govresearchgate.net This protective effect is linked to the preservation of mitochondrial fusion proteins, such as mitofusin-2 (Mfn2). nih.gov Oxidative stress is a known contributor to the detrimental remodeling of mitochondria in heart failure, and by acting as a mitochondrial-targeted antioxidant, MitoQ helps maintain Mfn2 expression, thereby supporting a more organized and functional mitochondrial network. nih.govresearchgate.net

The mechanism behind this involves the regulation of redox-sensitive long noncoding RNAs (lncRNAs), which in turn modulate Mfn2 expression. nih.gov By mitigating mitochondrial reactive oxygen species (mROS), MitoQ restores the regulation of these pathways, leading to improved mitochondrial structure and function. researchgate.net Representative imaging from these studies shows that in stressed cardiomyocytes, mitochondrial membrane potential can become depolarized and heterogeneously distributed, whereas treatment with MitoQ helps maintain a more polarized and homogeneously distributed membrane potential, indicative of healthier mitochondria. researchgate.net

Table 1: Research Findings on Mitoquinone Mesylate and Mitochondrial Network Integrity

| Studied Model | Key Observation | Molecular Mechanism | Source(s) |

|---|---|---|---|

| Pressure-Overload Mouse Heart Failure Model | Preserved mitochondrial network integrity and mitochondrial-sarcoplasmic reticulum alignment. | Maintains Mitofusin-2 (Mfn2) expression via regulation of long noncoding RNAs (lncRNAs). | nih.govresearchgate.net |

| Cardiomyocytes from Failing Hearts | Improved mitochondrial membrane potential distribution. | Reduces oxidative stress-associated mitochondrial remodeling. | nih.govresearchgate.net |

Cellular Homeostasis and Fate

Modulation of Endoplasmic Reticulum Stress

Mitoquinone mesylate has been shown to attenuate endoplasmic reticulum (ER) stress, a condition implicated in various diseases, including allergic asthma. nih.gov In a mouse model of house dust mite (HDM)-induced allergic airway disease, MitoQ was found to reduce ER stress. nih.gov This effect is partly attributed to the compound's hydrophobic triphenylphosphonium (TPP+) moiety. nih.gov

Cell Cycle Progression and Arrest

Mitoquinone mesylate has demonstrated the ability to halt the cell cycle, a key mechanism in its anticancer effects. nih.govnih.gov In studies using canine mammary gland tumor cell lines (CMT-U27 and CF41.Mg), treatment with MitoQ resulted in cell cycle arrest at the G1 and S phases. nih.govnih.gov

This interruption of cell cycle progression is supported by molecular evidence showing a decrease in the expression of crucial cell cycle regulatory proteins. nih.govnih.gov Specifically, the levels of cyclin-dependent kinase 2 (CDK2) and cyclin D4 were found to be reduced following MitoQ treatment. nih.govnih.gov These kinases are pivotal for the transition from the G1 phase to the S phase, and their downregulation effectively prevents cancer cells from proceeding with division. nih.gov In some contexts, this effect has been linked to the activation of the Keap1-Nrf2 pathway, which can lead to cell cycle arrest. nih.gov

Cellular Proliferation and Apoptosis

Mitoquinone mesylate exhibits a dual role in influencing cell survival, promoting it in some contexts while inducing programmed cell death (apoptosis) in others, particularly in cancer cells. nih.govnih.govnih.gov This compound markedly suppresses the proliferation of canine mammary tumor cells in a dose-dependent manner. nih.govnih.gov

The induction of apoptosis is a primary mechanism for its anti-proliferative effects. nih.govnih.gov Treatment with MitoQ leads to a significant increase in the levels of pro-apoptotic proteins. nih.govnih.gov Western blot analyses have confirmed elevated levels of cleaved caspase-3, a key executioner of apoptosis, as well as increased expression of BAX and phosphorylated p53. nih.govnih.gov In pancreatic cancer cell lines, MitoQ has been shown to inhibit not only proliferation but also migration, invasion, and clonogenicity. mdpi.com

Conversely, in non-cancerous cells or in degenerative disease models, MitoQ can be protective. In a model of osteoarthritis, MitoQ was found to alleviate disease progression by activating the NRF2-Parkin axis, which helps suppress ferroptosis, a form of iron-dependent cell death, and reduce inflammation in chondrocytes. nih.gov Similarly, by selectively blocking mitochondrial oxidative damage, it can prevent the death of nerve cells. ncats.io In a rat model of hepatocellular carcinoma, MitoQ administration helped reverse cellular degeneration. nih.gov

Table 2: Research Findings on Mitoquinone Mesylate's Impact on Cellular Proliferation and Apoptosis

| Cell/Model Type | Effect | Key Molecular Markers | Source(s) |

|---|---|---|---|

| Canine Mammary Tumor Cells (CMT-U27, CF41.Mg) | Suppressed proliferation; Induced apoptosis. | Increased cleaved caspase-3, BAX, phospho-p53. | nih.govnih.gov |

| Human Pancreatic Cancer Cells (PANC1, MIA PaCa-2, etc.) | Inhibited migration, invasion, and clonogenicity. | Reduced expression of ETC Complexes I, II, III. | mdpi.com |

| Rat Model of Hepatocellular Carcinoma (HCC) | Inhibited cell proliferation; Reversed cellular degeneration. | Upregulated SOD2, CAT, GPx1. | nih.gov |

| Human Chondrocytes (Osteoarthritis Model) | Inhibited ferroptosis and inflammation; Promoted anabolism. | Activated NRF2/Parkin axis. | nih.gov |

In Vitro Cellular Models

The therapeutic potential of mitoquinone mesylate has been explored across a variety of cancer cell lines, with research highlighting its effects on cell viability, proliferation, migration, and apoptosis.

In studies involving canine mammary gland tumor cell lines (CMT-U27 and CF41.Mg), mitoquinone markedly suppressed cell proliferation and migration while inducing apoptosis in a dose-dependent manner. nih.govvictoria.ac.nz This was evidenced by a reduction in Ki67-positive cells, indicating decreased proliferation. nih.gov Mechanistically, mitoquinone treatment led to an increase in pro-apoptotic proteins such as cleaved caspase-3, BAX, and phospho-p53. nih.govvictoria.ac.nz Furthermore, it hindered the cell cycle in the G1 and S phases, which was associated with decreased expression of key cell cycle regulators, cyclin-dependent kinase 2 (CDK2) and cyclin D4. nih.govvictoria.ac.nz The pro-apoptotic effects were also linked to the suppression of the AKT and ERK signaling pathways. nih.gov

Research on human breast cancer cell lines, including aggressive triple-negative (MDA-MB-231, MDA-MB-436) and HER2-positive (SkBr3) types, has shown that mitoquinone inhibits key metastatic traits such as migration, invasion, clonogenicity, and sphere formation. researchgate.netnih.gov The compound was found to repress oxidative phosphorylation and selectively reduce mitochondrial superoxide (B77818) production in these cells. nih.govmdpi.com Studies using MDA-MB-231 and U87MG glioma cells revealed that mitoquinone potently inhibits cell proliferation by targeting mitochondrial complex I-dependent oxygen consumption. nih.gov Interestingly, a modified, redox-crippled version of mitoquinone (DM-MitoQ), which lacks the antioxidant quinone/quinol redox function, was found to be similarly or even more potent in inhibiting proliferation. nih.govnih.gov This suggests that the primary anticancer mechanism is the inhibition of oxidative phosphorylation rather than its reactive oxygen species scavenging activity. nih.govnih.gov

In the context of pancreatic cancer, mitoquinone has been shown to repress cell migration, invasion, and clonogenicity at clinically relevant concentrations in various cell lines, including MIA PaCa-2. nih.gov The mechanism involves the repression of mesenchymal pancreatic cancer cell respiration and a decrease in mitochondrial superoxide production. nih.gov In vivo studies have further demonstrated that mitoquinone can inhibit the metastasis of pancreatic and breast cancer cells by regulating mitochondrial superoxide. nih.gov

Table 1: Summary of Mitoquinone Effects in Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Reported Mechanisms of Action |

|---|---|---|---|

| Mammary Gland Tumor | CMT-U27, CF41.Mg (Canine) | Suppressed proliferation and migration; induced apoptosis. nih.govvictoria.ac.nz | Increased cleaved caspase-3, BAX, p-p53; Decreased CDK2, Cyclin D4; Cell cycle arrest (G1/S phase); Suppressed AKT/ERK signaling. nih.govvictoria.ac.nznih.gov |

| Breast Cancer (Triple-Negative, HER2+) | MDA-MB-231, MDA-MB-436, SkBr3 (Human) | Inhibited migration, invasion, clonogenicity, and sphere formation. researchgate.netnih.gov | Repressed oxidative phosphorylation; Reduced mitochondrial superoxide. nih.govmdpi.com Inhibition of mitochondrial complex I. nih.gov |

| Glioma | U87MG (Human) | Inhibited cell proliferation. nih.gov | Potent inhibition of mitochondrial complex I-dependent oxygen consumption. nih.govnih.gov |

| Pancreatic Cancer | MIA PaCa-2 and other human lines | Repressed migration, invasion, and clonogenicity. nih.gov | Inhibition of mitochondrial respiration and superoxide production. nih.gov |

Other Cell Types (e.g., Podocytes, Human Nucleus Pulposus Cells)

Research into the effects of the mitochondria-targeted antioxidant, mitoquinone mesylate (MitoQ), has extended to specialized cell types implicated in distinct pathologies, such as podocytes in kidney disease and nucleus pulposus cells in intervertebral disc degeneration.

In models of podocyte injury, which is a critical factor in the pathogenesis of chronic kidney disease (CKD), MitoQ has demonstrated significant protective effects. researchgate.netyoutube.com When podocytes were exposed to angiotensin II, a key component in the renin-angiotensin system that can induce podocyte damage, significant mitochondrial dysfunction occurred. researchgate.netnih.gov This dysfunction was characterized by mitochondrial fragmentation, increased production of reactive oxygen species (ROS), reduced mitochondrial membrane potential, and deficient adenosine triphosphate (ATP) levels. researchgate.netnih.gov Treatment with MitoQ was found to reverse these alterations. researchgate.netyoutube.com The protective mechanism appears to involve the Keap1-Nrf2 signaling pathway, a critical pathway in the cellular antioxidant response. researchgate.netyoutube.com MitoQ treatment rescued the expression and translocation of Nrf2 and decreased the expression of Keap1, and the knockdown of Nrf2 partially blocked MitoQ's protective effects. researchgate.net

In studies on human nucleus pulposus (NP) cells, which are central to intervertebral disc health, mechanical compression was used to simulate the pathological conditions of intervertebral disc degeneration (IDD). nih.govnih.gov This compression induced oxidative stress, mitochondrial dysfunction, and apoptosis in the NP cells. nih.govnih.gov Mechanistically, compression disrupted the balance of mitochondrial fission and fusion and blocked mitophagic flux, leading to the accumulation of damaged mitochondria. nih.govnih.gov MitoQ treatment restored this balance, improved the fusion of mitophagosomes with lysosomes, and enhanced the activity of the Nrf2 antioxidant pathway. nih.govnih.gov Consequently, MitoQ helped clear damaged mitochondria, improve the cellular redox state, and increase cell survival. nih.gov

Table 1: Effects of Mitoquinone on Other Cell Types

| Cell Type | Model | Key Findings | Reference |

|---|---|---|---|

| Podocytes | Angiotensin II-induced injury (in vitro & in vivo) | Alleviated mitochondrial fragmentation and ROS production; Reversed reduction in mitochondrial membrane potential and ATP deficiency; Activated the Keap1-Nrf2 signaling pathway. | researchgate.netyoutube.comnih.gov |

| Human Nucleus Pulposus Cells | Mechanical compression-induced degeneration (in vitro) | Restored mitochondrial dynamics; Alleviated impaired mitophagosome-lysosome fusion; Enhanced Nrf2 antioxidant pathway activity; Increased cell survival. | nih.govnih.gov |

In Vivo Animal Models

Neurodegenerative Disease Models (e.g., D-Galactose-Induced Aging, MPTP-Induced Parkinson's, Alzheimer's Transgenic Models)

The neuroprotective potential of MitoQ has been extensively investigated in various animal models of neurodegenerative diseases, which are often characterized by mitochondrial dysfunction and oxidative stress.

The D-galactose-induced aging model is widely used to simulate accelerated aging, particularly brain aging, by inducing oxidative stress, neuroinflammation, and mitochondrial damage, which lead to cognitive decline. researchgate.netnih.govnih.govfrontiersin.org This model recapitulates many features of natural human brain aging, including memory impairment and neurodegeneration. researchgate.net

In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced Parkinson's disease (PD) model , the neurotoxin MPTP selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD. nih.govmdpi.com MPTP is converted to its active metabolite MPP+, which inhibits complex I of the mitochondrial electron transport chain, leading to decreased ATP production, increased ROS, and neuronal apoptosis. mdpi.comnih.govfrontiersin.org In this model, MitoQ has been shown to protect against the MPTP-induced loss of dopaminergic neurons and their terminals in the nigrostriatum. nih.gov It also reversed the depletion of dopamine (B1211576) and its metabolites, and ameliorated behavioral deficits. nih.govfrontiersin.org In cell culture models using MPP+, MitoQ reversed the loss of membrane potential and the activation of caspase-3. nih.gov

In transgenic mouse models of Alzheimer's disease (AD) , such as the 3xTg-AD model, which develops amyloid-beta (Aβ) plaques and neurofibrillary tangles, MitoQ has shown significant therapeutic potential. nih.gov In young 3xTg-AD mice, long-term treatment with MitoQ prevented cognitive decline. nih.gov It also reduced oxidative stress, Aβ accumulation, synaptic loss, astrogliosis, and caspase activation in the brain. nih.gov In older AD mice, MitoQ treatment improved memory, reduced gliosis, and decreased the accumulation of both tau and Aβ. Furthermore, in a C. elegans model of AD, MitoQ extended lifespan and delayed Aβ-induced paralysis. The protective effects are linked to its ability to attenuate Aβ-induced neurotoxicity and prevent the loss of mitochondrial membrane potential. nih.gov

Table 2: Effects of Mitoquinone in Neurodegenerative Disease Models

| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Parkinson's Disease | MPTP-induced mice | Protected against loss of dopaminergic neurons; Restored dopamine levels; Ameliorated behavioral deficits. | nih.govfrontiersin.org |

| Alzheimer's Disease | 3xTg-AD transgenic mice | Prevented cognitive decline and synaptic loss; Reduced oxidative stress, Aβ accumulation, astrogliosis, and tau pathology. | nih.gov |

| Alzheimer's Disease | C. elegans transgenic model | Extended lifespan; Delayed Aβ-induced paralysis; Protected mitochondrial complexes. |

Cardiometabolic and Vascular Dysfunction Models (e.g., Insulin (B600854) Resistance, Endothelial Dysfunction, Pressure Overload Heart Failure)

MitoQ has been evaluated in animal models of cardiometabolic and vascular diseases, where mitochondrial oxidative stress is a key pathogenic driver.

In models of insulin resistance , a selective deficiency in mitochondrial coenzyme Q (CoQ) has been identified in insulin-resistant adipose and muscle tissue, leading to increased mitochondrial oxidant production. frontiersin.org Studies using high-fat diet-fed mice, a common model for inducing insulin resistance, have shown that MitoQ treatment can improve insulin sensitivity. In human muscle fibers exposed to high lipid levels, MitoQ improved mitochondrial bioenergetics and reduced mitochondrial H2O2 emission. It also improved glucose tolerance by enhancing the translocation of the glucose transporter GLUT4 in skeletal muscle fibers. In high-fat-fed rats, MitoQ treatment reduced liver fat content and improved liver function, which may contribute to improved insulin sensitivity.

For endothelial dysfunction , a hallmark of vascular aging, MitoQ has shown restorative effects. In healthy older adults with impaired endothelial function, supplementation with MitoQ improved brachial artery flow-mediated dilation (FMD), a measure of endothelial health. This improvement was associated with a reduction in mitochondrial ROS. In non-exercising older adults with lower cardiorespiratory fitness, a single dose of MitoQ acutely improved endothelial function. Furthermore, in models using human umbilical vein endothelial cells (HUVECs) exposed to cigarette smoke extract, MitoQ restored endothelial barrier integrity and reduced inflammation by inhibiting ROS and excessive autophagy.

Table 3: Effects of Mitoquinone in Cardiometabolic and Vascular Dysfunction Models

| Dysfunction Model | Animal/Cell Model | Key Findings | Reference |

|---|---|---|---|

| Insulin Resistance | High-fat diet-fed mice/rats; Human muscle fibers | Improved insulin sensitivity; Reduced liver fat content; Diminished mitochondrial H2O2 emission; Improved GLUT4 translocation. | |

| Endothelial Dysfunction | Healthy older adults; HUVECs | Improved flow-mediated dilation; Reduced aortic stiffness; Restored endothelial barrier integrity; Reduced inflammation. | |

| Pressure Overload Heart Failure | TAC-induced rats | Reduced right ventricular hypertrophy and lung congestion; Restored mitochondrial respiration and membrane potential; Decreased H2O2 production. | nih.gov |

Inflammatory and Organ Injury Models (e.g., Acute Lung Injury, Alcoholic Lung Injury)

The efficacy of MitoQ has been tested in preclinical models of organ injury where inflammation and oxidative stress from mitochondria are critical to the pathology.

In models of acute lung injury (ALI) , such as that induced by cecal ligation and puncture (CLP) to mimic sepsis, MitoQ effectively alleviated lung tissue damage, inflammation, oxidative stress, and apoptosis. The protective mechanism was linked to the upregulation of citrate (B86180) synthase, and silencing the citrate synthase gene reduced MitoQ's protective effects. In lipopolysaccharide (LPS)-induced ALI models, MitoQ reduced the hyperpermeability of the pulmonary vasculature and reversed the apoptosis of endothelial cells. This protection was found to be dependent on the Nrf2 pathway, as the effects were diminished in Nrf2 deficient mice.

Chronic ethanol (B145695) consumption is a known risk factor for lung injury. In a model of alcoholic lung injury , where chronic ethanol feeding was combined with an LPS challenge, MitoQ administration markedly protected against lung injury. nih.gov It reduced lung edema, inflammatory cell infiltration, and hemorrhage. nih.gov At a cellular level, MitoQ inhibited the activation of the NLRP3 inflammasome and the subsequent release of inflammatory cytokines like IL-1β. nih.gov The protective effects were associated with the preservation of mitochondrial function, including maintaining the mitochondrial membrane potential and reducing ROS production and mitophagy. nih.gov

Table 4: Effects of Mitoquinone in Inflammatory and Organ Injury Models

| Injury Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Sepsis-induced Acute Lung Injury | Cecal ligation and puncture (CLP) mice | Alleviated lung tissue damage, inflammation, and oxidative stress; Upregulated citrate synthase. | |

| LPS-induced Acute Lung Injury | Lipopolysaccharide (LPS) mice | Reduced pulmonary vascular hyperpermeability; Reversed endothelial cell apoptosis via an Nrf2-dependent mechanism. | |

| Alcoholic Lung Injury | Ethanol + LPS-induced mice | Decreased lung edema and inflammatory cell infiltration; Inhibited NLRP3 inflammasome activation; Preserved mitochondrial function and reduced mitophagy. | nih.gov |

Cancer and Tumor Models (e.g., Xenografted Mice)

The role of MitoQ in cancer is complex, with studies suggesting it can inhibit cancer cell proliferation, although the precise mechanism is still under investigation. In preclinical xenograft models , where human tumor cells are implanted into immunodeficient mice, MitoQ has demonstrated anti-tumor effects.

In a human melanoma xenograft model, it was noted that circulating tumor cells and metastatic nodules have higher levels of mitochondrial ROS, suggesting a role for oxidative stress in metastasis. nih.gov In xenograft models of human breast cancer, MitoQ potently inhibited tumor growth and cell proliferation. Research on canine mammary gland tumor cells also showed that MitoQ could reduce cell viability and migration. nih.gov The mechanism appears to involve the inhibition of mitochondrial complex I-dependent oxygen consumption, which curtails the energy supply for proliferation. Interestingly, a modified version of MitoQ that lacks antioxidant redox-cycling capability was found to be slightly more potent at inhibiting cancer cell proliferation, suggesting that the anti-cancer effect may be primarily due to the inhibition of mitochondrial respiration rather than its antioxidant function.

Table 5: Effects of Mitoquinone in Cancer and Tumor Models

| Cancer Model | Model Type | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | Xenografted mice; In vitro cell lines (MDA-MB-231) | Inhibited tumor growth and cell proliferation; Inhibited mitochondrial complex I-dependent oxygen consumption. | |

| Glioma | In vitro cell lines (U87MG) | Inhibited cell proliferation; Potently inhibited mitochondrial complex I-dependent oxygen consumption. | |

| Canine Mammary Tumors | In vitro cell lines (CMT-U27, CF41.Mg) | Reduced cancer cell viability and migration. | nih.gov |

Musculoskeletal and Age-Related Decline Models

Sarcopenia, the age-related loss of muscle mass and function, is strongly linked to mitochondrial dysfunction. MitoQ has been investigated as a potential intervention to counter this decline.

In a study involving C26 tumor-bearing mice, a model for cancer cachexia which involves severe muscle wasting, MitoQ treatment was able to counteract myotube atrophy and improve muscle weakness. This improvement was associated with a reduction in myosteatosis (fat infiltration in muscle) and a metabolic shift toward oxidative metabolism.

However, findings in models of natural aging have been less consistent. One study using aging mice found that long-term administration of MitoQ failed to prevent the age-dependent loss of skeletal muscle mass or improve muscle function. The treatment did not significantly alter maximum isometric force, mitochondrial respiration, or levels of oxidative damage in the skeletal muscle of old mice. In contrast, some human studies have shown benefits. Supplementation with MitoQ improved leg-extension power in healthy middle-aged and older individuals and was found to decrease mitochondrial H2O2 emission rates in the skeletal muscle of middle-aged men. This suggests that the improvements in physical function may be related to a reduction in ROS levels in skeletal muscle.

Table 6: Effects of Mitoquinone in Musculoskeletal and Age-Related Decline Models

| Model | Animal Model/Subject | Key Findings | Reference |

|---|---|---|---|

| Cancer Cachexia | C26 tumor-bearing mice | Improved muscle atrophy and weakness; Reduced myosteatosis; Promoted a shift to oxidative metabolism. | |

| Age-Related Muscle Loss | Aging mice (24-28 months) | Failed to prevent loss of muscle mass and function; Did not significantly reduce age-related oxidative damage in skeletal muscle. | |

| Age-Related Decline | Healthy middle-aged and older humans | Improved leg-extension power; Decreased mitochondrial H2O2 emission rates in skeletal muscle. |

HIV-Infected Humanized Mouse Models

Research in humanized mouse models of chronic Human Immunodeficiency Virus (HIV) infection has explored the therapeutic potential of mitoquinone mesylate for addressing mitochondrial dysfunction, a known contributor to end-organ disease in individuals with HIV. nih.govnih.gov In these preclinical studies, HIV-1-infected mice treated with a combination of antiretroviral therapy (ART) and mitoquinone mesylate exhibited improved mitochondrial health.

One study demonstrated that after 90 days of treatment, HIV-1-infected mice receiving both ART and mitoquinone mesylate had higher ratios of human and murine mitochondrial to nuclear DNA in end organs compared to mice on ART alone. nih.govnih.gov This suggests that mitoquinone mesylate may help mitigate the mitochondrial damage associated with chronic HIV infection.

Furthermore, investigations into the neuroinflammatory consequences of HIV have shown that mitoquinone mesylate can attenuate brain inflammation. nih.gov In a humanized mouse model of chronic HIV infection, the administration of mitoquinone mesylate in drinking water to mice on ART led to a reduction in proinflammatory cytokines and chemokines in the brain. nih.govresearchgate.net Specifically, the levels of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and C-C motif chemokine ligand 2 (CCL2) were effectively attenuated in the brains of these mice. nih.gov These findings highlight the potential of mitoquinone mesylate to address neuroinflammation in the context of HIV. nih.gov

Table 1: Effect of Mitoquinone Mesylate on Proinflammatory Cytokines and Chemokines in the Brain of HIV-1-Infected Humanized Mice on ART

| Cytokine/Chemokine | Outcome | Reference |

| Interleukin-1β (IL-1β) | Attenuated | nih.gov |

| Interleukin-6 (IL-6) | Attenuated | nih.gov |

| Tumor Necrosis Factor-α (TNFα) | Attenuated | nih.gov |

| C-C motif chemokine ligand 2 (CCL2) | Attenuated | nih.gov |

Reproductive System Models (e.g., Mouse Oocytes, Testicular Tissue)

The effects of mitoquinone mesylate have been investigated in various reproductive system models, with a focus on oocyte quality and testicular health.

In studies involving mouse oocytes, the addition of mitoquinone mesylate to in vitro maturation (IVM) media has been shown to enhance oocyte quality and developmental competence. researchgate.net Research indicates that mitoquinone mesylate can improve the nuclear maturation rate, increase intracellular glutathione (B108866) (GSH) levels, and enhance the mitochondrial membrane potential of oocytes. researchgate.net Concurrently, it has been observed to decrease intracellular reactive oxygen species (ROS) levels. researchgate.net These improvements at the oocyte level have been linked to higher fertilization and blastulation rates. researchgate.net Similar positive effects have been noted in human oocytes, where mitoquinone mesylate treatment during IVM improved chromosome alignment. nih.gov In Tibetan sheep, the addition of mitoquinone mesylate to the IVM medium also improved the oocyte maturation rate and subsequent embryonic development by reducing oxidative stress. nih.gov

Table 2: Effects of Mitoquinone Mesylate on Mouse Oocyte In Vitro Maturation

| Parameter | Effect | Reference |

| Nuclear Maturation Rate | Increased | researchgate.net |

| Intracellular Glutathione (GSH) Level | Increased | researchgate.net |

| Fertilization Rate | Increased | researchgate.net |

| Blastulation Rate | Increased | researchgate.net |

| Mitochondrial Membrane Potential | Increased | researchgate.net |

| Intracellular Reactive Oxygen Species (ROS) Level | Decreased | researchgate.net |

In models of testicular damage, mitoquinone mesylate has demonstrated protective effects. In a mouse model where testicular injury was induced by triptolide, oral administration of mitoquinone mesylate was found to increase testicular weight, maintain the integrity of the blood-testis barrier, and protect the microstructure of testicular tissue and sperm morphology by inhibiting oxidative stress. nih.gov The mechanism for this protection involves the activation of the Keap1-Nrf2 antioxidative defense system. nih.gov

Furthermore, in a rat model of gamma irradiation-induced testicular damage, mitoquinone mesylate treatment was shown to ameliorate the injury. nih.gov It was observed to inhibit intrinsic apoptosis by decreasing the levels of Bax, cytochrome-c, and caspase-3, while increasing Bcl-2. nih.gov The antioxidant also supported steroidogenesis, as evidenced by an increase in testosterone (B1683101) levels and the upregulation of steroidogenic acute regulatory protein (StAR), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

Table 3: Protective Effects of Mitoquinone Mesylate in Testicular Tissue Models

| Model | Key Findings | Reference |

| Triptolide-induced testicular damage in mice | Increased testicular weight, maintained blood-testis barrier integrity, protected testicular microstructure and sperm morphology, activated Keap1-Nrf2 pathway. | nih.gov |

| Gamma irradiation-induced testicular damage in rats | Inhibited apoptosis (decreased Bax, cytochrome-c, caspase-3; increased Bcl-2), increased testosterone levels, upregulated StAR, 3β-HSD, and 17β-HSD. | nih.gov |

Conclusion

The exploration of mitochondria-targeted therapeutics represents a paradigm shift in addressing a multitude of diseases at their cellular core. The compound Methanesulfonic acid; mitoquinone (B1252181) cation (MitoQ) stands out as a pioneering example of this approach. Its ability to specifically accumulate in mitochondria and exert potent antioxidant effects, coupled with its influence on mitochondrial biogenesis and cellular signaling, underscores its significant therapeutic potential. The wealth of preclinical data demonstrating its benefits in models of cardiovascular disease, neurodegenerative disorders, and metabolic syndrome provides a strong foundation for its continued investigation. While further research, particularly in human clinical trials, is necessary to fully elucidate its efficacy and safety, MitoQ has undoubtedly paved the way for a new era of precision medicine aimed at preserving and restoring mitochondrial health.

Methodological Approaches in Methanesulfonic Acid; Mitoquinone Cation Research

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are fundamental to understanding the mechanisms of action of MitoQ. These assays provide quantitative data on reactive oxygen species, bioenergetics, mitochondrial membrane potential, gene and protein expression, and apoptosis.

Reactive Oxygen Species Quantification (e.g., DCFH-DA, MitoSOX, MDA)

A primary focus of MitoQ research is its ability to mitigate oxidative stress by scavenging reactive oxygen species (ROS). Several assays are employed to measure different forms of ROS and their downstream effects.

MitoSOX Red: For more specific detection of mitochondrial superoxide (B77818) (O₂•⁻), MitoSOX Red is the probe of choice. nih.gov This fluorogenic dye selectively targets mitochondria in live cells. fishersci.atfishersci.at Once in the mitochondria, it is specifically oxidized by superoxide, producing a bright red fluorescence. fishersci.atthermofisher.com This specificity allows researchers to distinguish mitochondrial-derived ROS from other cellular sources. researchgate.net Research has shown that while MitoQ is an antioxidant, under certain conditions, such as overnight exposure in bovine aortic endothelial cells, it can paradoxically enhance mitochondrial superoxide production as detected by MitoSOX. nih.gov The optimal concentration of MitoSOX is a critical experimental parameter, as higher concentrations may lead to artifacts. nih.gov

Malondialdehyde (MDA): This assay quantifies lipid peroxidation, a key indicator of oxidative damage to cell membranes. Malondialdehyde (MDA) is a reactive aldehyde formed as a product of lipid degradation. nih.gov In studies involving animal models of traumatic brain injury and Alzheimer's disease, treatment with MitoQ has been shown to significantly decrease elevated MDA levels in brain tissue, indicating a reduction in oxidative damage. nih.govnih.gov Similarly, in human nucleus pulposus cells under compressive stress, MitoQ suppressed the induced increase in MDA levels. nih.gov

| Assay | Target Analyte | Principle | Key Finding with MitoQ | Reference |

|---|---|---|---|---|

| DCFH-DA | General Intracellular ROS (esp. H₂O₂) | Oxidation of non-fluorescent DCFH to fluorescent DCF. | Inhibits stress-induced increases in intracellular ROS. | nih.gov |

| MitoSOX Red | Mitochondrial Superoxide (O₂•⁻) | Superoxide-specific oxidation of the probe within mitochondria, causing red fluorescence. | Can reduce or, in some contexts, enhance mitochondrial superoxide levels. | nih.govnih.gov |

| MDA Assay | Lipid Peroxidation Products | Quantification of malondialdehyde, a marker of oxidative damage to lipids. | Reduces elevated MDA levels in various models of cellular stress and disease. | nih.govnih.govnih.gov |

ATP and Bioenergetic Measurements (e.g., Extracellular Flux Analysis, Luminescence Assays)

Luminescence Assays: The amount of ATP in a sample can be accurately quantified using luminescence-based assay kits. These assays typically use the enzyme luciferase, which catalyzes a reaction with ATP and luciferin (B1168401) to produce light, with the luminescent signal being proportional to the ATP concentration. promega.com Research on culled bovine oocytes demonstrated that treatment with MitoQ significantly increased ATP levels compared to control groups. mdpi.com Similarly, in a rat model of lead-induced neurotoxicity, MitoQ treatment restored mitochondrial ATP production. researchgate.net

Extracellular Flux Analysis: This technology allows for real-time measurement of key indicators of mitochondrial function, such as the oxygen consumption rate (OCR), a marker of oxidative phosphorylation. Bioenergetic function assays using this technology have been employed to study cells treated with MitoQ. nih.gov These analyses can reveal how MitoQ influences baseline mitochondrial respiration and the function of specific electron transport chain complexes. nih.gov

| Method | Parameter Measured | Typical Finding with MitoQ | Reference |

|---|---|---|---|

| Luminescence Assays | Cellular ATP levels | Increases or restores ATP levels in cells under stress. | mdpi.com |

| Extracellular Flux Analysis | Oxygen Consumption Rate (OCR) | Modulates mitochondrial respiration and bioenergetic function. | nih.gov |

Mitochondrial Membrane Potential Assessment (e.g., JC-1 Staining)

The mitochondrial membrane potential (ΔΨm) is a vital indicator of mitochondrial health and is essential for ATP production. A decrease in ΔΨm is an early hallmark of apoptosis.

JC-1 Staining: The lipophilic cationic dye JC-1 is widely used to monitor ΔΨm. thermofisher.comelabscience.com In healthy, energized mitochondria with a high membrane potential, JC-1 accumulates and forms "J-aggregates," which emit red fluorescence. thermofisher.comnih.gov In unhealthy mitochondria with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. elabscience.comnih.gov The ratio of red to green fluorescence thus provides a quantitative measure of mitochondrial polarization. nih.gov Numerous studies have used JC-1 staining, often analyzed by flow cytometry or fluorescence microscopy, to show that MitoQ can prevent or reverse the collapse of ΔΨm induced by stressors in various cell types, including oocytes, neurons, and endothelial cells. nih.govnih.govnih.govnih.govnih.gov A meta-analysis of animal studies found that MitoQ intervention significantly increased mitochondrial membrane potential. nih.gov

| Probe | Principle of Detection | Observation in MitoQ Research | Reference |

|---|---|---|---|

| JC-1 | In high potential mitochondria, forms red fluorescent J-aggregates. In low potential mitochondria, exists as green fluorescent monomers. | MitoQ treatment often increases the red/green fluorescence ratio, indicating maintenance or restoration of mitochondrial membrane potential. | nih.govnih.govnih.gov |

Gene and Protein Expression Analysis (e.g., qPCR, Western Blotting, Immunofluorescence)

To elucidate the molecular pathways affected by MitoQ, researchers analyze changes in the expression of specific genes and proteins.

Quantitative Polymerase Chain Reaction (qPCR): This technique is used to measure the relative expression levels of target mRNA. In MitoQ research, qPCR has been used to quantify genes related to apoptosis (e.g., Bax, Bcl-2), antioxidant defense (CAT, SOD), mitochondrial dynamics (DNM1, Mfn2), and inflammation (NLRP3, CASP-1). mdpi.comnih.gov For example, studies have shown that MitoQ can decrease the expression of the pro-apoptotic gene Bax while increasing the expression of the anti-apoptotic gene Bcl-2. mdpi.com

Western Blotting: This is a core technique for detecting and quantifying specific proteins in a sample. researchgate.netresearchgate.net Following protein separation by gel electrophoresis and transfer to a membrane, specific antibodies are used to identify target proteins. abcam.com Western blotting has been instrumental in showing MitoQ's effects on the levels of numerous proteins, including those involved in apoptosis (cleaved caspase-3, Bax, Bcl-2), mitophagy (PINK1, Parkin, LC3), and the Nrf2 antioxidant response pathway (Nrf2, Keap1, HO-1, SOD-2). nih.govnih.gov For instance, research has demonstrated that MitoQ treatment can decrease levels of cleaved caspase-3 and increase the nuclear translocation of Nrf2. nih.govnih.gov

Immunofluorescence: This imaging technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. nih.gov In MitoQ studies, immunofluorescence has been used to confirm the nuclear translocation of Nrf2 and to visualize mitochondrial proteins like Tom20 or mitophagy-related proteins like Parkin and LC3, providing spatial context to the findings from Western blotting. nih.govnih.govresearchgate.net

| Technique | Analyte | Examples of Targets in MitoQ Research | Key Findings | Reference |

|---|---|---|---|---|

| qPCR | mRNA | Bax, Bcl-2, SOD, CAT, NLRP3 | Modulates expression of genes involved in apoptosis and antioxidant defense. | mdpi.com |

| Western Blotting | Protein | Cleaved Caspase-3, Nrf2, HO-1, PINK1, Parkin, Drp1 | Alters levels of key proteins in apoptosis, mitophagy, and oxidative stress pathways. | nih.govnih.govnih.gov |

| Immunofluorescence | Protein Localization | Nrf2, Tom20, Parkin, LC3 | Visualizes protein translocation (e.g., Nrf2 to the nucleus) and localization to organelles. | nih.govnih.gov |

Apoptosis Detection (e.g., Flow Cytometry with Annexin-V/PI, Caspase Assays)

Investigating the ability of MitoQ to prevent programmed cell death, or apoptosis, is a cornerstone of its research.

Flow Cytometry with Annexin-V/Propidium Iodide (PI) Staining: This is a standard method for quantifying apoptotic cells. nih.govbosterbio.com In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin-V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to these exposed PS residues. bosterbio.comresearchgate.net Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov By analyzing cells with a flow cytometer, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations. bosterbio.com This method has been used to show that MitoQ can reduce the rate of apoptosis in cells subjected to oxidative stress or other damaging stimuli. nih.govresearchgate.net

Caspase Assays: Caspases are a family of proteases that are critical executioners of apoptosis. The activation of effector caspases, such as caspase-3, is a key event in the apoptotic cascade. Caspase activity can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. Western blotting for the cleaved (active) form of caspase-3 is also a common method to assess apoptosis. nih.govnih.gov Studies have demonstrated that MitoQ treatment can reduce the levels of cleaved caspase-3, indicating an inhibition of the apoptotic pathway. nih.govnih.gov

| Method | Principle | Key Finding with MitoQ | Reference |

|---|---|---|---|

| Annexin V/PI Flow Cytometry | Detects phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). | Reduces the percentage of apoptotic cells induced by stressors. | nih.govresearchgate.net |

| Caspase Assays (e.g., Western Blot for Cleaved Caspase-3) | Measures the activation of key executioner enzymes of apoptosis. | Decreases the levels of activated caspase-3. | nih.govnih.gov |

Imaging Techniques

Visualizing the effects of MitoQ at the cellular and subcellular level is crucial for a comprehensive understanding of its function. Fluorescence microscopy, particularly confocal microscopy, is a primary tool in this regard. This technique allows for the high-resolution imaging of fluorescent probes within live or fixed cells. In MitoQ research, imaging is used to:

Visualize the reduction of ROS using probes like DCFH-DA and MitoSOX. nih.gov

Assess changes in mitochondrial membrane potential by imaging the red and green fluorescence of JC-1. nih.govnih.gov

Determine the subcellular localization of proteins of interest, such as the translocation of Nrf2 into the nucleus, through immunofluorescence. nih.gov

Observe mitochondrial morphology and the colocalization of proteins involved in mitophagy, such as Parkin and LC3, with mitochondria (often labeled with Tom20). nih.gov

Confocal microscopy has been specifically used to simultaneously assess reactive species production and mitochondrial membrane potential in neurons, providing direct evidence of MitoQ's ability to block Aβ-induced ROS increases and mitochondrial depolarization. nih.gov These imaging techniques provide compelling visual data that complements the quantitative results obtained from biochemical assays and flow cytometry.

Advanced Microscopy for Mitochondrial Morphology and Dynamics

Advanced microscopy techniques are fundamental in visualizing the direct impact of compounds on mitochondrial structure and behavior. Electron microscopy and confocal fluorescence microscopy are pivotal tools in this area, offering high-resolution insights into the morphology of the mitochondrial network.

Electron microscopy provides unparalleled detail of mitochondrial ultrastructure, revealing changes that are not visible with light microscopy. nih.gov In studies involving lupus-prone MRL-lpr mice, transmission electron microscopy has been used to analyze mitochondrial morphology in T-cell subsets. nih.gov This analysis revealed that certain T cells (CD4–CD8– TCR-αβ+) contained unusually large and rounded mitochondria compared to the more typical elongated structures found in other T cells, a morphological feature associated with cellular stress and dysfunction. nih.gov

Fluorescence confocal microscopy is widely used for observing mitochondria in live cells. nih.govnih.gov This technique often employs mitochondria-targeted fluorescent proteins or dyes to label the organelles. nih.gov For instance, in studies of cisplatin-induced nephrotoxicity, NRK-52E cells were transfected with mitochondria-targeted red fluorescent protein (mitoDsRed) vectors. researchgate.net Confocal imaging demonstrated that under stress (cisplatin treatment), mitochondria shift from a healthy reticulotubular network to condensed, rounded organelles. researchgate.net Such techniques allow for the quantitative analysis of mitochondrial morphology, tracking changes from a networked to a fragmented state, which is often indicative of mitochondrial dysfunction. The dynamic processes of mitochondrial fission (division) and fusion (merging) are also studied using these imaging methods, as the balance between these events is crucial for mitochondrial health. youtube.com

Table 1: Microscopy Techniques in Mitochondrial Research

| Technique | Application | Type of Data Generated | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Analysis of mitochondrial ultrastructure in fixed cells/tissues. | High-resolution static images of cristae, matrix, and overall mitochondrial shape (e.g., rounded vs. elongated). | nih.govnih.govmdpi.com |

| Confocal Fluorescence Microscopy | Visualization of mitochondrial networks and dynamics in live or fixed cells. | 2D/3D images and time-lapse videos of mitochondrial morphology, network complexity (reticulotubular vs. fragmented), fission, and fusion events. | nih.govnih.govresearchgate.net |

Live-Cell Imaging for Real-Time Cellular Responses

Live-cell imaging enables researchers to observe cellular processes in real-time, providing dynamic information on how cells respond to stimuli like the introduction of Mitoquinone (B1252181). princeton.edu This approach is particularly valuable for tracking rapid changes in mitochondrial function, such as the generation of reactive oxygen species (ROS) and fluctuations in mitochondrial membrane potential. nih.govprinceton.edu

A variety of fluorescent probes are employed for this purpose. These probes are designed to accumulate within mitochondria and change their fluorescent properties in response to specific molecular events. nih.gov For example, MitoSOX Red is a widely used probe that fluoresces upon oxidation by mitochondrial superoxide, a primary type of ROS. nih.gov Other probes include MitoPY1, developed to specifically visualize mitochondrial hydrogen peroxide (H2O2), and various MitoTracker dyes that accumulate in active mitochondria, allowing for the assessment of mitochondrial mass and membrane potential. nih.govthermofisher.com

Research has utilized these tools to demonstrate the effects of Mitoquinone in various cell models. In cultured cortical neurons, live-cell imaging showed that Mitoquinone could prevent an increase in ROS production and the loss of mitochondrial membrane potential induced by β-amyloid toxicity. nih.gov The use of probes like CM-H2DCFDA, which measures general oxidative stress, confirmed that cells treated with an injurious agent showed a significant increase in fluorescence, which was mitigated by the presence of Mitoquinone. nih.gov This real-time visualization confirms the compound's role in mitigating oxidative stress at its mitochondrial source. nih.govnih.gov

Table 2: Fluorescent Probes for Live-Cell Mitochondrial Imaging